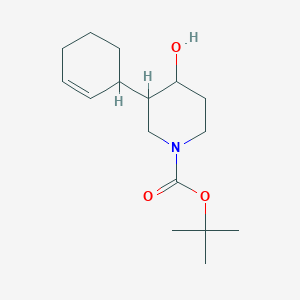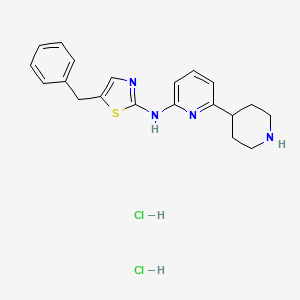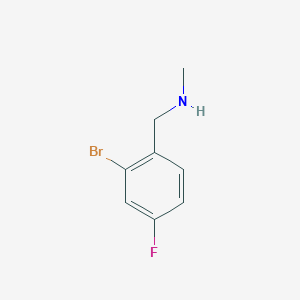
N-(2-Bromo-4-fluorobenzyl)-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-4-fluorobenzyl)-N-methylamine: is an organic compound that features a benzyl group substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-4-fluorobenzyl)-N-methylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-bromotoluene.
Formation of Intermediate: The intermediate 2-fluoro-4-bromobenzyl bromide is prepared through a series of reactions including nitration, reduction, diazotization, and bromination.
Final Product: The final step involves the reaction of 2-fluoro-4-bromobenzyl bromide with methylamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Bromo-4-fluorobenzyl)-N-methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with hydroxide ions yields 2-fluoro-4-hydroxybenzylamine.
Oxidation and Reduction: Oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
N-(2-Bromo-4-fluorobenzyl)-N-methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(2-Bromo-4-fluorobenzyl)-N-methylamine involves its interaction with specific molecular targets. The bromine and fluorine substituents influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-fluorobenzyl alcohol
- N-(2-Bromo-4-fluorobenzyl)cyclopropanamine
- 1-Bromo-4-fluorobenzene
Comparison:
- 2-Bromo-4-fluorobenzyl alcohol: Similar structure but with a hydroxyl group instead of a methylamine group. Used in different chemical reactions and applications .
- N-(2-Bromo-4-fluorobenzyl)cyclopropanamine: Contains a cyclopropane ring, leading to different chemical properties and applications.
- 1-Bromo-4-fluorobenzene: Lacks the benzylamine group, making it less reactive in certain types of reactions .
Propriétés
Formule moléculaire |
C8H9BrFN |
|---|---|
Poids moléculaire |
218.07 g/mol |
Nom IUPAC |
1-(2-bromo-4-fluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4,11H,5H2,1H3 |
Clé InChI |
VXSGFOJODCCASN-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=C(C=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




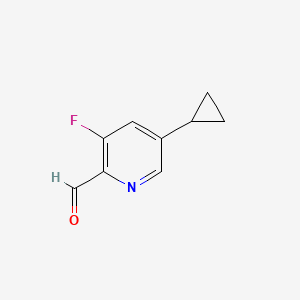
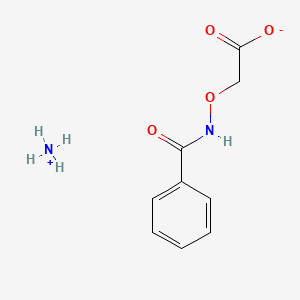
![[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid](/img/structure/B12295709.png)
![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)
![4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295719.png)

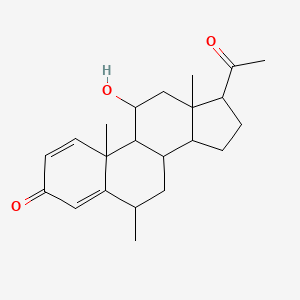
![2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide](/img/structure/B12295739.png)

![2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B12295749.png)
